molecular formula C7H5ClIN3 B14910487 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine

7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine

Cat. No.: B14910487
M. Wt: 293.49 g/mol
InChI Key: WKYRQXWJEPQIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine is a high-purity chemical compound designed for research and development applications. As a member of the imidazo[1,2-b]pyridazine family, it serves as a versatile scaffold in medicinal chemistry . The structure features both chloro and iodo substituents, making it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions to create diverse compound libraries for biological screening. Compounds based on the imidazo[1,2-b]pyridazine core have demonstrated significant research potential in drug discovery, with studies indicating relevance to a range of therapeutic areas . Patent literature identifies such compounds as being investigated for the treatment of neurological conditions, including Alzheimer's disease, Parkinson's disease, and neuropathic pain . The presence of halogen atoms at the 3- and 7- positions, along with a methyl group at the 6- position, is typical of structures used to explore structure-activity relationships and optimize pharmacokinetic properties. This product is intended for use in laboratory research as a key building block in the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

7-chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H5ClIN3/c1-4-5(8)2-7-10-3-6(9)12(7)11-4/h2-3H,1H3

InChI Key

WKYRQXWJEPQIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC=C2I)C=C1Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine typically involves multi-step reactions. One common method includes the iodination of 6-methylimidazo[1,2-b]pyridazine followed by chlorination. The reaction conditions often require the use of iodine and chlorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Key Reaction Conditions

Reaction Type Reagents Conditions Purpose
Core Formation (Alkylation)α-bromoketone, 3-amino-6-chloropyridazine, NaHCO₃Mild basic conditions Imidazo[1,2-b]pyridazine backbone
Methylation at Position 6Sodium methoxide, paraformaldehyde, NaBH₄Selective monomethylation Introduce methyl group
PurificationEthyl acetate, water, saturated salineWashing, drying, evaporation Isolate crude product

Structural and Chemical Data

Property Value Source
Molecular Formula C₇H₅ClIN₃
Molecular Weight 293.49 g/mol
IUPAC Name 7-chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
InChI InChI=1S/C6H3ClIN3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H

Reaction Challenges and Considerations

  • Regioselectivity : Halogenation at position 6 (e.g., chlorine) is critical to direct alkylation to the correct nitrogen atom in the pyridazine ring .

  • Side Reactions : Halogenated intermediates (e.g., 6-chloro derivatives) may undergo unintended transformations (e.g., methoxylation during methylation) .

  • Purification : Crude products are typically purified via ethyl acetate extraction, water/saline washing, and recrystallization .

Research Gaps

  • Specific synthetic protocols for the 7-chloro-3-iodo-6-methyl variant are not detailed in the reviewed literature.

  • Kinetic and mechanistic studies of iodination at position 3 remain unexplored.

  • Scalability and cost-effectiveness of methylation steps require further optimization.

Scientific Research Applications

7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations

Position 3 Substituents
  • Iodo vs. Nitro/Aryl Groups : The iodo group in the target compound may enhance hydrophobic interactions in kinase binding pockets (e.g., FLT3-ITD), similar to aryl groups in FLT3 inhibitors . In contrast, nitro groups (e.g., 5c) improve AChE inhibition by increasing electrophilicity .
  • Steric Effects : Bulky substituents like iodo may reduce off-target effects but could limit blood-brain barrier permeability compared to smaller groups (e.g., nitro) .
Position 6 Substituents
  • Methyl vs. Piperazinyl groups (e.g., 5c) enhance solubility and AChE binding but may increase cytotoxicity at higher concentrations .
Position 7 Substituents
  • The 7-chloro group is conserved across multiple analogs (e.g., FLT3 and IKKβ inhibitors), suggesting its role in stabilizing π-stacking interactions in enzyme active sites .

Pharmacological Potential

  • Antimicrobial Activity : The methyl group at position 6 may reduce efficacy compared to aryl/chloro derivatives, which showed stronger activity against Plasmodium falciparum .

Biological Activity

7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials supported by recent research findings.

Structure and Properties

The imidazo[1,2-b]pyridazine framework is characterized by a fused bicyclic structure that contributes to its pharmacological properties. The presence of halogen substituents (chlorine and iodine) at specific positions enhances its reactivity and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound exhibits significant activity against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC). For instance:

  • In vitro studies demonstrated that derivatives of imidazo[1,2-b]pyridazine showed growth inhibition in cancer cells with IC50 values ranging from 0.5 to 5 µM across different cell lines .
  • Mechanism of action includes inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR pathway .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • In vitro testing against Leishmania donovani and Trypanosoma brucei showed effective inhibition with EC50 values as low as 0.38 µM for the trypomastigote form .
  • Comparative studies indicate that it outperforms some standard antimicrobials in terms of potency while exhibiting acceptable cytotoxicity profiles .

3. Other Biological Activities

This compound has been investigated for additional therapeutic effects:

  • Anti-inflammatory : Compounds within this class have shown promise in reducing inflammation markers in cellular models .
  • Neuroprotective effects : Preliminary studies suggest potential benefits in neurodegenerative conditions, although more research is required to elucidate these effects fully .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValuesReference
AnticancerMelanoma0.5 - 5 µM
AnticancerNSCLC0.5 - 5 µM
AntimicrobialT. brucei (trypomastigote)0.38 µM
AntimicrobialL. donovani>15 µM
Anti-inflammatoryVarious cell modelsN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine, and what are the key intermediates involved?

  • Methodological Answer : The synthesis of halogenated imidazo[1,2-b]pyridazine derivatives typically involves cyclocondensation reactions. For example, intermediate 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine can be synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration . Substitution reactions (e.g., replacing chlorine with iodine) may require halogen-exchange methodologies using NaI in polar aprotic solvents. Key intermediates include halogenated pyridazine precursors and functionalized imidazo scaffolds .

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

  • Methodological Answer : Structural elucidation relies on:

  • 1H/13C NMR : To confirm the positions of substituents (e.g., methyl, chloro, iodo) by analyzing chemical shifts and splitting patterns. For example, methyl groups in similar compounds show singlet peaks near δ 2.5 ppm .
  • ESI-MS : To validate molecular weight and isotopic patterns (e.g., chlorine and iodine exhibit characteristic isotopic clusters) .
  • IR Spectroscopy : To identify functional groups like C-I stretches (~500 cm⁻¹) and C-Cl stretches (~650 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry methods aid in optimizing the synthesis of this compound, particularly in predicting reactive intermediates?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For instance, computational reaction path searches help identify energetically favorable intermediates, such as iodinated pyridazine derivatives, and predict regioselectivity in substitution reactions. This reduces trial-and-error experimentation and accelerates reaction design .

Q. What strategies are effective in addressing contradictory data regarding the reactivity of the iodo substituent in cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions in reactivity (e.g., low yields in Suzuki-Miyaura couplings) may arise from steric hindrance or competing side reactions. Strategies include:

  • Factorial Design of Experiments (DoE) : Systematically varying parameters (e.g., catalyst loading, temperature) to identify optimal conditions .
  • Protecting Group Chemistry : Temporarily blocking the methyl or chloro groups to direct reactivity toward the iodo site .
  • Kinetic Studies : Monitoring reaction progress via HPLC or in situ NMR to detect intermediates and byproducts .

Q. What pharmacological screening approaches are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer : Imidazo[1,2-b]pyridazine derivatives are screened for bioactivity using:

  • In Vitro Assays : Testing against target enzymes (e.g., kinases) or pathogens (e.g., Leishmania parasites) with IC₅₀ determination .
  • ADMET Profiling : Assessing solubility, metabolic stability, and toxicity early in development using computational tools like QSAR models .
  • Structural-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing iodine with other halogens) to correlate changes in activity .

Data Analysis and Experimental Design

Q. How can researchers resolve discrepancies in reported synthetic yields for halogenated imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Yield discrepancies often stem from variations in reaction conditions (e.g., solvent purity, catalyst age). Solutions include:

  • Reproducibility Protocols : Standardizing reagents and reaction setups across labs.
  • Advanced Analytical Techniques : Using LC-MS to quantify side products and unreacted starting materials .
  • Meta-Analysis : Comparing published data to identify trends (e.g., higher yields in DMF vs. THF) .

Q. What experimental frameworks are recommended for studying the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should employ:

  • Accelerated Degradation Tests : Exposing the compound to heat, light, and humidity while monitoring decomposition via HPLC .
  • X-ray Crystallography : To assess structural integrity and detect polymorphic changes .
  • Long-Term Storage Trials : Storing samples at -20°C, 4°C, and room temperature with periodic stability checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.